molecular formula C4H2ClIS B3392019 2-chloro-4-iodothiophene CAS No. 60729-39-7

2-chloro-4-iodothiophene

Cat. No.: B3392019
CAS No.: 60729-39-7
M. Wt: 244.48 g/mol
InChI Key: WVDYOBRGCZIDPH-UHFFFAOYSA-N
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Description

2-chloro-4-iodothiophene is a halogenated thiophene derivative, characterized by the presence of chlorine and iodine atoms on the thiophene ring. Thiophene is a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-iodothiophene typically involves halogenation reactions. One common method is the halogen dance reaction, where the migration of halogen atoms occurs under specific conditions. For instance, the reaction of 3-bromo(chloro)-2-iodothiophenes with lithium diisopropylamide (LDA) at -78°C can yield 4-chloro-2-iodothiophene . Another approach involves the direct halogenation of thiophene derivatives using reagents such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) .

Industrial Production Methods

Industrial production of this compound may involve scalable halogenation processes, utilizing continuous flow reactors to ensure precise control over reaction conditions and product quality. The use of advanced catalytic systems and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-iodothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

2-chloro-4-iodothiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-iodothiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary based on the specific derivative and application .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-iodothiophene
  • 2-chloro-5-iodothiophene
  • 2,4-dichlorothiophene
  • 2,5-diiodothiophene

Uniqueness

2-chloro-4-iodothiophene is unique due to the specific positioning of chlorine and iodine atoms on the thiophene ring, which can influence its reactivity and properties. Compared to other halogenated thiophenes, it may offer distinct advantages in certain synthetic applications or exhibit unique biological activities .

Properties

IUPAC Name

2-chloro-4-iodothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIS/c5-4-1-3(6)2-7-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDYOBRGCZIDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313140
Record name 2-Chloro-4-iodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60729-39-7
Record name 2-Chloro-4-iodothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60729-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-iodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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